6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole
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Overview
Description
6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound is characterized by its imidazo[2,1-b][1,3]thiazole core, which is substituted with a 3,4-dimethylphenyl group. This structure imparts unique chemical and biological properties to the compound, making it a subject of research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole typically involves the condensation of thiourea with α-hydroxy ketone, followed by cyclization. One common method starts with the preparation of the thione intermediate, which is then reacted with the appropriate aldehyde to form the imidazo[2,1-b][1,3]thiazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazo[2,1-b][1,3]thiazole ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[2,1-b][1,3]thiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazo[2,1-b][1,3]thiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in the context of enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to stimulate the nuclear translocation of the human constitutive androstane receptor (CAR), which plays a role in the regulation of various metabolic pathways . Additionally, the compound’s anticancer activity is thought to be mediated through its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Levamisole: A well-known imidazo[2,1-b][1,3]thiazole derivative used as an immunomodulatory agent.
CITCO: Another imidazo[2,1-b][1,3]thiazole derivative that activates the CAR receptor.
Various substituted imidazo[2,1-b][1,3]thiazoles: These compounds have been studied for their diverse biological activities, including antifungal, antitubercular, and antiviral properties
Uniqueness
6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its 3,4-dimethylphenyl group enhances its lipophilicity and may contribute to its binding affinity for certain molecular targets, distinguishing it from other imidazo[2,1-b][1,3]thiazole derivatives.
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-9-3-4-11(7-10(9)2)12-8-15-5-6-16-13(15)14-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADFVNGYRIEWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CSC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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